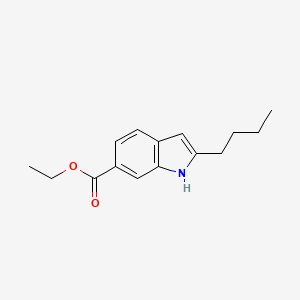

Ethyl 2-butyl-1H-indole-6-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

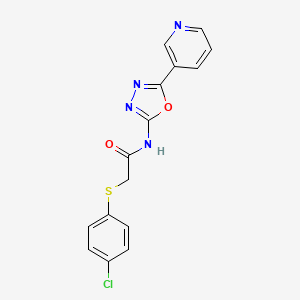

Ethyl 2-butyl-1H-indole-6-carboxylate is a chemical compound with the molecular formula C15H19NO2 . Indoles, such as Ethyl 2-butyl-1H-indole-6-carboxylate, are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .

Aplicaciones Científicas De Investigación

Synthesis and Reaction Mechanisms

Annulation Reactions for Tetrahydropyridine Derivatives : Ethyl 2-methyl-2,3-butadienoate was used in [4 + 2] annulation reactions with N-tosylimines, catalyzed by organic phosphine, to produce highly functionalized tetrahydropyridines, showcasing a method that could be adapted for compounds with similar structures to ethyl 2-butyl-1H-indole-6-carboxylate (Xue-Feng Zhu, J. Lan, O. Kwon, 2003).

Carbomethylation Leading to Indolin-2-one : The carbomethylation of arylacrylamides using di-tert-butyl peroxide (DTBP) in the presence of FeCl2 led to 3-ethyl-3-substituted indolin-2-one, demonstrating the versatility in functionalizing indole derivatives (Q. Dai et al., 2014).

Divergent Synthesis of Indoles and Quinolines : A study showed that 2-ethynylanilines could be converted into polyfunctionalized indole derivatives through indium-catalyzed cyclization, which may be relevant for the functionalization at different positions on the indole ring, similar to the 6-position in ethyl 2-butyl-1H-indole-6-carboxylate (Norio Sakai et al., 2008).

Medicinal Chemistry Applications

- Anti-Diabetic Agents : A study on the sequential conversion of indolyl butanoic acid into various derivatives, including ethyl indolyl butanoate and further transformed compounds, tested for their antidiabetic potential, indicates the relevance of indole derivatives in the development of new therapeutic agents (M. Nazir et al., 2018).

Novel Synthetic Methods

- Facile Synthesis of Deaza-Analogues : Research on the synthesis of deaza-analogues of bisindole marine alkaloid topsentin, involving substituted ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylates, highlights the chemical diversity accessible from indole derivatives (A. Carbone et al., 2013).

Direcciones Futuras

Indole derivatives, including Ethyl 2-butyl-1H-indole-6-carboxylate, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . Future research could focus on the synthesis of this compound, understanding its mechanism of action, and exploring its potential applications in the treatment of various disorders. This could lead to the development of new therapeutic agents and contribute to advancements in medicinal chemistry.

Mecanismo De Acción

Target of Action

Ethyl 2-butyl-1H-indole-6-carboxylate, as an indole derivative, has been found to bind with high affinity to multiple receptors . Indole derivatives have been used in the treatment of various disorders and diseases, including cancer and microbial infections . They have also shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For example, some indole derivatives have shown inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives affect various biochemical pathways. For instance, they have been reported as antiviral agents, showing inhibitory activity against influenza A . They also have potential antiviral activity against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .

Result of Action

The molecular and cellular effects of Ethyl 2-butyl-1H-indole-6-carboxylate’s action depend on its specific targets and mode of action. As an indole derivative, it may have a broad range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Propiedades

IUPAC Name |

ethyl 2-butyl-1H-indole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c1-3-5-6-13-9-11-7-8-12(10-14(11)16-13)15(17)18-4-2/h7-10,16H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJRMBSQNGCIMCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC2=C(N1)C=C(C=C2)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-butyl-1H-indole-6-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride](/img/structure/B2834106.png)

![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B2834107.png)

![2-(Dimethylamino)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2834110.png)

![7-(benzylamino)-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2834111.png)

![5,5-Dimethyl-3-[2-(4-phenoxyanilino)vinyl]-2-cyclohexen-1-one](/img/structure/B2834115.png)

![7-benzyl-4-[(4-bromophenyl)sulfanyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2834123.png)

![2-Amino-6-(3-methylbenzyl)-4-phenyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2834125.png)

![Methyl 3-amino-2-[(3-fluoro-4-hydroxyphenyl)methyl]propanoate hydrochloride](/img/structure/B2834126.png)

![3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-imine](/img/structure/B2834128.png)